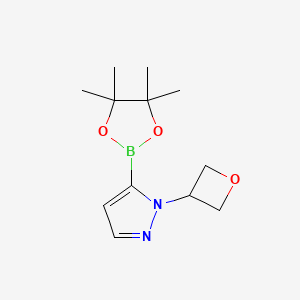
8-Chloro-2-phenylquinoline
Overview
Description
8-Chloro-2-phenylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
8-Chloro-2-phenylquinoline is a derivative of quinoline, a class of compounds known to have a wide range of biological and pharmacological activities . The primary targets of quinolines are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis, making them effective targets for antimicrobial agents .
Mode of Action
Quinolines inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process for DNA replication and transcription . As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .
Biochemical Pathways
The inhibition of gyrase and topoisomerase IV enzymes disrupts the DNA supercoiling process, which is part of the DNA replication and transcription pathways . This disruption prevents the bacteria from replicating its DNA and expressing its genes, leading to cell death .
Pharmacokinetics
These properties suggest that this compound may also exhibit similar pharmacokinetic characteristics .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the DNA supercoiling process, the compound prevents the bacteria from replicating and expressing its genes, leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-phenylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it affects the expression of certain genes, thereby altering cellular functions such as proliferation, differentiation, and apoptosis. These cellular effects highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to specific enzymes, inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can interact with DNA and RNA, affecting gene expression and transcriptional regulation. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal effects in understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications. Additionally, the localization of this compound can affect its interactions with other biomolecules, further influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzophenone with an appropriate aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives with good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Chloro-2-phenylquinoline has numerous applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
8-Hydroxyquinoline: Another derivative with significant antimicrobial activity.
Uniqueness: 8-Chloro-2-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications compared to its analogs .
Properties
IUPAC Name |
8-chloro-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJUCPERSZNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601445 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745064-23-7 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


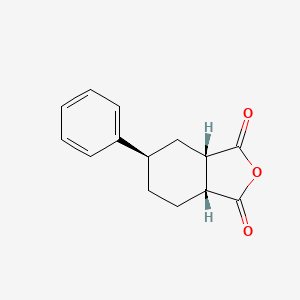
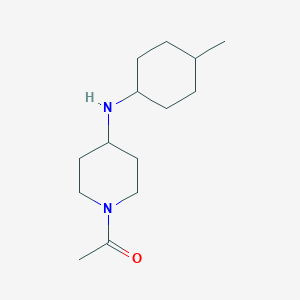
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/new.no-structure.jpg)
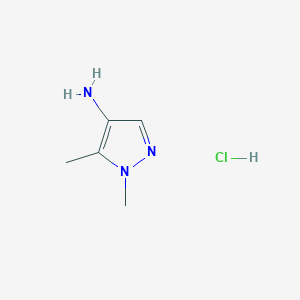
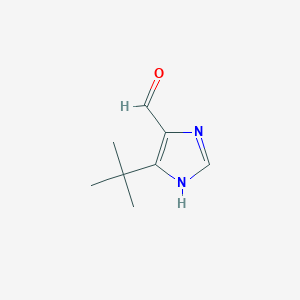
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

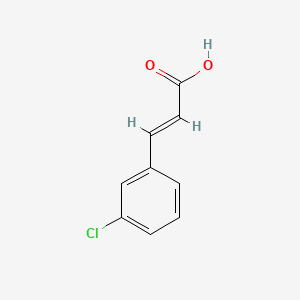

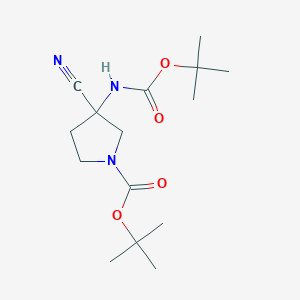
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

